2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid
Description
2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid is a benzoic acid derivative featuring an ethoxy group at the 2-position and a morpholinosulfonyl moiety at the 5-position of the aromatic ring. The morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) contributes to the compound’s electronic and steric properties, while the ethoxy substituent modulates lipophilicity. This compound is structurally related to intermediates in pharmaceutical synthesis, particularly in the development of enzyme inhibitors and receptor modulators . Its carboxylic acid group enhances solubility in polar solvents, making it suitable for medicinal chemistry applications requiring ionization at physiological pH.
Properties
IUPAC Name |
2-ethoxy-5-morpholin-4-ylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-2-20-12-4-3-10(9-11(12)13(15)16)21(17,18)14-5-7-19-8-6-14/h3-4,9H,2,5-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJCLSLQYRTJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid typically involves the following steps:
Formation of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where ethanol reacts with a suitable precursor under acidic or basic conditions.
Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group is added via a sulfonylation reaction, where morpholine reacts with a sulfonyl chloride derivative in the presence of a base such as pyridine.
Formation of the Benzenecarboxylic Acid Moiety: The benzenecarboxylic acid moiety is introduced through a carboxylation reaction, where a suitable aromatic precursor reacts with carbon dioxide under high pressure and temperature.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include ethanol, morpholine, sulfonyl chloride derivatives, and carbon dioxide.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy or morpholinosulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
A comparison of key analogs is summarized below:
Physicochemical Properties
- Lipophilicity (logP): The morpholinosulfonyl group in the target compound reduces lipophilicity compared to the piperazinyl analog (C₁₄H₂₁N₂O₆S) due to morpholine’s oxygen atom, which enhances polarity . The pyrazole-amide derivative (C₂₂H₃₂N₆O₅S) has higher logP due to its hydrophobic propyl and methyl groups .
- Acidity : The sulfonic acid group in Ensulizole (pKa ~0.5) is significantly more acidic than the sulfonyl-linked morpholine (pKa ~5–6 for benzoic acid), impacting ionization and solubility .
Stability and Degradation
- Hydrolytic Stability: Morpholinosulfonyl derivatives are more resistant to hydrolysis than piperazinyl analogs due to morpholine’s lower nucleophilicity .
- Metabolic Degradation: Ethoxy groups may undergo O-deethylation to form phenolic metabolites, while morpholine rings can oxidize to morpholine N-oxide, requiring hepatotoxicity screening .
Biological Activity
2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid is a compound with the molecular formula C13H17NO6S and a molecular weight of 315.34 g/mol. This compound has garnered attention due to its potential biological activities, particularly in biochemical assays and medicinal applications. This article explores its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Ethoxy Group : Introduced through an etherification reaction.
- Introduction of the Morpholinosulfonyl Group : Achieved via a sulfonylation reaction.
- Formation of the Benzenecarboxylic Acid Moiety : Accomplished through a carboxylation reaction.
These steps are critical for obtaining the desired compound with specific functional groups that contribute to its biological activity.
Biological Activity
The biological activity of this compound has been investigated in various contexts:
- Enzyme Inhibition : The compound has been employed in biochemical assays to study enzyme activity, particularly as a selective inhibitor for certain targets. For instance, it has shown potential in inhibiting NKCC1, which is relevant for treating neurological disorders .
- Therapeutic Applications : Research indicates that this compound may possess therapeutic properties for treating conditions characterized by dysregulation of ion transport, such as certain brain disorders. Its ability to modulate enzyme activity suggests it could be beneficial in a clinical setting .
The mechanism of action involves binding to specific molecular targets, thereby modulating their activity. The interactions can lead to alterations in enzyme kinetics or receptor signaling pathways, which are crucial for its biological effects. Understanding these interactions is essential for elucidating its therapeutic potential.
Comparative Analysis
To highlight the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Key Functional Groups | Biological Activity | Notes |
|---|---|---|---|
| 2-Ethoxybenzenecarboxylic acid | Ethoxy group | Limited | Lacks morpholinosulfonyl group |
| 5-(Morpholinosulfonyl)benzenecarboxylic acid | Morpholinosulfonyl group | Moderate | Lacks ethoxy group |
| 2-Ethoxy-5-(morpholinosulfonyl)benzenesulfonic acid | Sulfonic acid group | Varies | Affects solubility and reactivity |
This table illustrates how the presence or absence of specific functional groups influences the biological activity and chemical properties of these compounds.
Case Studies
Recent studies have demonstrated the efficacy of this compound in various experimental models:
- In Vitro Studies : The compound was tested for its inhibitory effects on NKCC1 using Cl– influx assays. Results indicated that while some derivatives showed lower activity compared to established inhibitors, they retained moderate activity at higher concentrations .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound in neurological conditions. Preliminary findings suggest improvements in behavioral deficits associated with ion transport dysregulation .
Q & A
Q. What synthetic methodologies are effective for preparing 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves three key steps:
Sulfonation : Introduce the sulfonyl group at the 5-position of benzenecarboxylic acid using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions.
Morpholine Conjugation : React the sulfonyl chloride intermediate with morpholine in anhydrous dichloromethane, catalyzed by triethylamine, to form the morpholinosulfonyl moiety .
Ethoxy Introduction : Perform nucleophilic substitution on a pre-functionalized bromo- or nitro-benzenecarboxylic acid derivative using sodium ethoxide in ethanol under reflux (70–80°C) .
- Yield Optimization : Monitor reaction progress via TLC, and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Ethoxy protons appear as a quartet (δ 1.2–1.4 ppm for CH₃) and triplet (δ 3.4–3.6 ppm for CH₂). The morpholino ring protons resonate as a multiplet (δ 3.6–3.8 ppm) .
- ¹³C NMR : The carboxylic acid carbon appears at δ 170–175 ppm, while the sulfonyl carbon is near δ 55–60 ppm .
- IR Spectroscopy : Look for a broad O-H stretch (2500–3000 cm⁻¹, carboxylic acid) and strong S=O stretches (1150–1350 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the ethoxy and sulfonyl groups .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal.
- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes; for eye contact, use an eyewash station and seek medical attention .
Advanced Research Questions
Q. How does the electron-withdrawing morpholinosulfonyl group influence the reactivity of the benzoic acid moiety in nucleophilic acyl substitution reactions?
- Methodological Answer : The morpholinosulfonyl group acts as a strong meta-directing, electron-withdrawing group, reducing electron density at the carboxylic acid. This enhances electrophilicity of the carbonyl carbon, facilitating nucleophilic attack (e.g., amidation or esterification).
- Experimental Validation : Compare reaction rates with/without the sulfonyl group using kinetic studies (e.g., UV-Vis monitoring of intermediate formation) .
Q. What computational strategies can predict the binding affinity of this compound with bacterial enzyme targets (e.g., E. coli FabH)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions between the carboxylic acid/sulfonyl groups and active-site residues (e.g., His244, Asn274). Validate with MD simulations to assess binding stability .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with inhibitory activity data from enzymatic assays .
Q. How can contradictory reports on the antimicrobial efficacy of this compound be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., broth microdilution per CLSI guidelines) and compound purity (≥95% by HPLC) .
- Mechanistic Studies : Use fluorescence quenching to assess membrane permeability or conduct transcriptomic analysis to identify gene targets .
- Control Experiments : Test against isogenic mutant strains lacking putative targets to confirm specificity .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
